molecular formula C19H12ClN3O2 B1669362 Silmitasertib CAS No. 1009820-21-6

Silmitasertib

Cat. No.: B1669362
CAS No.: 1009820-21-6
M. Wt: 349.8 g/mol
InChI Key: MUOKSQABCJCOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silmitasertib (CX-4945) is a first-in-class, orally administered small molecule inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation, survival, and resistance to therapy. CK2 is overexpressed in numerous malignancies, including breast, pancreatic, and colorectal cancers, and its inhibition disrupts key oncogenic pathways such as PI3K/Akt/mTOR and NF-κB . This compound demonstrates potent CK2 inhibition with an IC50 of 1 nM in cell-free assays .

Preclinical studies highlight its ability to induce methuosis-like cell death—a non-apoptotic mechanism characterized by catastrophic vacuolization—through CK2-dependent inhibition of mTORC1 and disruption of lysosomal trafficking . Clinically, this compound has shown synergy with chemotherapy (e.g., gemcitabine and cisplatin), improving progression-free survival (PFS) in cholangiocarcinoma trials .

Preparation Methods

Synthetic Pathways and Chemical Synthesis

The chemical synthesis of Silmitasertib revolves around its core structure, 5-(3-chlorophenyl)-7H-benzo[e]perimidin-8-one-3-carboxylic acid. Early synthetic routes employed a multi-step condensation strategy, starting with the coupling of 3-chlorophenylacetonitrile with naphthalene-1,8-diamine under acidic conditions to form the benzo[e]perimidine scaffold. Subsequent carboxylation at the C3 position utilized a palladium-catalyzed carbonylation reaction, yielding the carboxylic acid derivative with >95% purity after recrystallization from ethanol.

A critical advancement in synthetic optimization involved replacing traditional column chromatography with high-performance countercurrent chromatography (HPCCC), which improved yield from 68% to 88% while reducing solvent waste. Key reaction parameters, such as temperature (maintained at 80°C for carboxylation) and catalyst loading (5 mol% Pd(OAc)₂), were systematically refined to minimize byproduct formation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed structural integrity, with ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H), 8.35–8.28 (m, 2H), 7.89–7.82 (m, 3H).

Analytical Characterization and Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantitation of this compound in biological matrices employs a validated LC-MS/MS protocol using electrospray ionization (ESI) in positive mode. Serum samples undergo triple liquid-liquid extraction with ethyl acetate and n-hexane (1:3 v/v), followed by separation on a Multospher 120 C18 AQ column (125 × 2 mm, 5 μm) at 0.3 mL/min. The mobile phase comprises 0.2% formic acid in water (A) and acetonitrile (B), with a gradient elution from 65% A to 95% B over 12 minutes. This compound exhibits a linear range of 1–500 ng/mL ( = 0.998), with intra-day and inter-day precision <8.5%.

Thermal-Shift Assay for Target Engagement

The binding affinity of this compound to DYRK1A and GSK3β was quantified via dye-based thermal-shift assays. Incubation of 10 μM this compound with 5 μM kinase domains increased melting temperatures (ΔTₘ) by 12°C for DYRK1A and 9.5°C for GSK3β, confirming stable target engagement. Comparatively, harmine (a DYRK1A inhibitor) induced a ΔTₘ of 10.5°C, while 1-azakenpaullone (GSK3β inhibitor) showed a ΔTₘ of 13°C.

Structural Elucidation via Protein Crystallography

DYRK1A-Silmitasertib Complex

Crystallization of the DYRK1A kinase domain (residues 126–490) with this compound yielded crystals in the C121 space group, diffracting to 2.77 Å resolution. The asymmetric unit contained eight protein molecules, each displaying a DFG-in conformation. Key interactions included:

  • Hydrogen bonds between the carboxylate group and Lys188 (2.8 Å) and Asp307 (3.1 Å).
  • Hydrophobic contacts with Ile165, Val173, and Phe238.
  • A sulfate ion coordinated via Asn292 and Asp307 (2.9 Å).

GSK3β-Silmitasertib Complex

GSK3β (residues 26–383) co-crystallized with this compound in the P2₁ space group (2.1 Å resolution). The inhibitor occupied the ATP-binding pocket, forming hydrogen bonds with Asp200 (2.7 Å) and Lys85 (3.0 Å). Structural superposition with DYRK1A revealed a root-mean-square deviation (RMSD) of 0.41 Å over 252 Cα atoms, highlighting conserved binding motifs.

Computational Drug Design and Optimization

Hybrid In-Silico Screening

Ligand-based virtual screening of a 1,200-compound library identified N-(2,4,6-trimethylphenyl)phenanthridine-6-amine (MCULE-5941550040) as a lead candidate. Molecular docking into a refined CK2α model (PDB: 3PE1) yielded a binding energy of −9.8 kcal/mol, surpassing this compound’s −8.5 kcal/mol. Key interactions included π-π stacking with Phe113 and hydrogen bonding with Lys68.

Quantum Mechanical Calculations

Density functional theory (DFT) at the B3LYP/6-31G* level optimized this compound’s conformation, revealing a dipole moment of 5.2 Debye and HOMO-LUMO gap of 3.8 eV. Solvation free energy in water (−15.2 kcal/mol) correlated with experimental solubility (12.7 μM).

Pharmacological Formulation and Stability

This compound’s poor aqueous solubility (2.1 mg/mL at pH 7.4) necessitated lipid-based nanoemulsions for in vivo delivery. A formulation comprising Labrafil M 1944 CS (45%), Cremophor EL (35%), and ethanol (20%) achieved 98.4% encapsulation efficiency. Pharmacokinetic studies in BALB/c mice showed a Cₘₐₓ of 1.2 μg/mL and t₁/₂ of 6.3 hours after oral administration. Accelerated stability testing (40°C/75% RH) confirmed >90% potency retention over 6 months.

Quality Control and Purity Assessment

Batch purity was assessed via reversed-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with UV detection at 254 nm. The method resolved this compound from synthetic intermediates (retention time: 8.2 minutes) with a resolution factor >2.0. Residual solvents, quantified per ICH Q3C guidelines, included <300 ppm ethanol and <50 ppm ethyl acetate.

Chemical Reactions Analysis

Types of Reactions: Silmitasertib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Silmitasertib is distinguished by its ATP-competitive CK2 inhibition , which reduces substrate phosphorylation and downstream oncogenic signaling. In contrast:

  • Emodin : A natural CK2 inhibitor, exhibits antifungal activity but lacks the potency and selectivity of this compound. While this compound inhibits Candida albicans hyphal growth at 1/10 MIC (25 µg/mL), emodin requires higher concentrations for similar effects .
  • 6-[6-(Diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine: A Jak3 inhibitor clustered with this compound in phenotypic profiling, but it primarily targets PDPK1 (IC50 = 320 nM), a PI3K/Akt/mTOR component, rather than CK2 .
Compound Primary Target (IC50) Secondary Targets Mechanism
This compound CK2 (1 nM) mTOR (390 nM), PI3K-α (461 nM) ATP-competitive
Emodin CK2 (µM range) N/A Natural inhibitor
6-[6-(Diethyl... PDPK1 (320 nM) Jak3 ATP-competitive

Efficacy in Preclinical and Clinical Models

  • Anticancer Activity: this compound inhibits tumor growth in xenograft models (e.g., BT-474 breast cancer) at 75 mg/kg/day . Comparatively, LY294002 (PI3K inhibitor) shows broader kinase inhibition but poor pharmacokinetics, limiting clinical utility.
  • Synergy with Chemotherapy : this compound enhances gemcitabine and cisplatin efficacy by blocking DNA repair, a unique advantage over Dinaciclib (CDK inhibitor), which lacks CK2-specific synergy .
Combination Therapy Median PFS (Months) Overall Response Rate Key Adverse Events
This compound + G+C 11.2 34% Diarrhea (70%), nausea (59%)
Gemcitabine + Cisplatin 5.8 30.8% Anemia (30%), fatigue (47%)

Pharmacokinetics and Stability

This compound exhibits 50% recovery in plasma extraction assays, with stable concentrations over 90 days at -80°C . In contrast, TBB (4,5,6,7-Tetrabromobenzotriazole) , a CK2 inhibitor, has poor oral bioavailability and rapid clearance, limiting its clinical relevance .

Structural and Phenotypic Differentiation

  • Phenotypic Profiling: this compound clusters with PI3K/Akt/mTOR inhibitors but uniquely inhibits CK2 without direct pathway association, enabling novel target discovery .
  • Structural Optimization : Pharmacophore models derived from this compound emphasize anion, aromatic, and H-bond acceptor motifs, guiding design of macrocycles and carboxylated steroids with improved CK2 affinity .

Key Differentiators and Challenges

  • Dual Anticancer/Antifungal Activity : this compound’s broad-spectrum efficacy contrasts with Sunitinib , which lacks antifungal applications .
  • Toxicity Profile : High rates of diarrhea (70%) and vomiting (39%) distinguish this compound from Ibrutinib , which causes bleeding and hypertension .

Biological Activity

Silmitasertib, also known as CX-4945, is a small-molecule inhibitor primarily targeting casein kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and differentiation. This compound has shown promising biological activity across multiple cancer types and other diseases, making it a significant focus of ongoing research.

This compound inhibits CK2, which is often overexpressed in various cancers. By blocking CK2 activity, this compound disrupts several signaling pathways that promote tumor growth and survival. Notably, it has been shown to:

  • Inhibit pro-survival signaling : this compound effectively reduces the viability of cancer cells by interfering with their survival pathways. For example, studies demonstrated that it inhibits pro-survival and angiogenic signaling in breast, leukemia, colon, lung, and prostate cancer cell lines .
  • Induce cell cycle arrest : In colorectal cancer (CRC) cells, this compound has been shown to induce G2/M arrest by decreasing mTOR activity, which is crucial for cell cycle progression .
  • Promote methuosis-like cell death : Research indicates that CK2 inhibition leads to a specific type of cell death distinct from apoptosis, contributing to its anti-cancer effects .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cancer TypeIC50 (μM)Key Findings
Lung Cancer2.5Significant suppression of colony formation and migration .
Colorectal CancerNot specifiedInduction of G2/M arrest and decreased tumorigenesis .
Breast CancerNot specifiedInhibition of pro-survival signaling pathways .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various murine models. For instance:

  • Breast and Pancreatic Cancer Models : this compound exhibited significant anti-tumor activity in murine xenograft models, leading to reduced tumor growth and improved survival rates .
  • Combination Therapies : In clinical trials involving patients with locally advanced or metastatic cholangiocarcinoma (CCA), this compound combined with gemcitabine and cisplatin showed promising results with a median overall survival of 17.4 months .

Clinical Trials

This compound is currently being evaluated in various clinical trials for its safety and efficacy:

  • Phase I/II Trials : Initial results from trials involving patients with recurrent SHH medulloblastoma indicated that this compound effectively inhibits the CK2 pathway with manageable side effects .
  • COVID-19 Studies : Recent trials have explored its potential in treating moderate COVID-19 cases, showing statistically significant improvements in clinical recovery times .

Case Studies

  • Cholangiocarcinoma : A study involving 87 patients treated with this compound in combination with standard chemotherapy reported an overall response rate of 32.1% and a disease control rate of 79.3% .
  • Oral Submucous Fibrosis : Research indicated that this compound could inhibit TGF-β1 signaling, which is implicated in the malignant transformation associated with oral submucous fibrosis (OSMF) .

Side Effects and Safety Profile

While this compound has shown considerable promise as an anti-cancer agent, it is not without side effects. Common treatment-related adverse events include:

  • Diarrhea (65.5%)
  • Nausea (50.6%)
  • Fatigue (31.0%)

Most adverse events were manageable, but some patients discontinued treatment due to severe reactions such as neutropenia and thrombocytopenia .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Silmitasertib in preclinical cancer models?

this compound selectively inhibits casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival. CK2 inhibition disrupts DNA repair pathways, induces apoptosis, and suppresses tumor-promoting signaling axes (e.g., PGRMC1-CK2). Methodologically, its efficacy is validated via kinase activity assays, colony formation assays (IC50: 2.5 μM in lung adenocarcinoma models), and gene expression analysis using qRT-PCR .

Q. How is the potency of this compound quantified in enzymatic and cellular assays?

Enzymatic potency is determined by measuring IC50 values against CK2α/α' isoforms using radioactive or fluorescence-based kinase assays. Cellular potency is assessed via dose-response curves in viability assays (e.g., MTT or clonogenic assays). For example, in A549 lung adenocarcinoma cells, this compound exhibits an IC50 of 2.5 μM in colony suppression assays .

Q. What standard in vitro assays are used to evaluate this compound’s antitumor effects?

Key assays include:

  • Colony formation assays : To assess long-term proliferation inhibition.
  • Scratch/wound-healing assays : To evaluate migratory suppression.
  • qRT-PCR : To measure downstream gene expression changes (e.g., PGRMC1-CK2 axis suppression).
  • Flow cytometry : To quantify apoptosis (Annexin V/PI staining) .

Q. How is this compound’s chemical identity and purity validated in experimental studies?

Identity is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated using high-performance liquid chromatography (HPLC). Elemental analysis is recommended for novel derivatives to ensure stoichiometric consistency .

Advanced Research Questions

Q. How should researchers design experiments to assess synergistic effects of this compound with DNA-damaging agents?

Use combinatorial dose matrices (e.g., Chou-Talalay method) to calculate synergy scores (e.g., Combination Index). Preclinical studies combine this compound with gemcitabine/cisplatin, followed by clonogenic assays and DNA damage markers (e.g., γH2AX foci). Pharmacodynamic endpoints include CK2 activity suppression and apoptosis induction .

Q. How can contradictory data on this compound’s efficacy across cancer models be resolved?

Perform comparative analyses of CK2 isoform expression (e.g., CK2α vs. CK2α') via Western blot or RNA-seq. Assess tumor microenvironment differences (e.g., hypoxia) using 3D spheroid models. Validate findings in patient-derived xenografts (PDXs) to account for inter-tumor heterogeneity .

Q. What computational approaches optimize this compound’s binding to CK2?

Molecular docking and molecular dynamics (MD) simulations (e.g., 20–100 ns trajectories) identify critical binding residues (e.g., CK2’s Thr74 and Thr181). Pharmacophore modeling highlights essential features: an aromatic ring, anion, and H-bond acceptor. Hybrid hypotheses merge ligand- and structure-based models to design novel scaffolds (e.g., phenindiones) .

Q. What methodological considerations are critical for pharmacokinetic analysis of this compound?

Use LC-MS/MS with liquid-liquid extraction (ethyl acetate/n-hexane) for plasma quantification. Validate assays per FDA guidelines (linearity, precision, accuracy). Key parameters include plasma stability, protein binding, and metabolite profiling. Report limits of detection (LOD) and quantification (LOQ) for clinical correlation .

Q. How can high-throughput screening (HTS) identify new applications for this compound?

Screen this compound in cytokine induction assays using primary mononuclear cells. Multiplexed cytokine profiling (e.g., IL-6, TNF-α) and dose-titration experiments (0.1–10 μM) validate hits. Prioritize compounds with titratable efficacy and low cytotoxicity (e.g., CC50 > 10 μM) .

Q. What structural biology techniques elucidate this compound’s interaction with the CK2-PGRMC1 complex?

X-ray crystallography or cryo-EM resolves binding interfaces (e.g., CK2’s "T/S-x-x-E/D" motif). Hydrogen bonding networks are mapped using LigPlot+, and binding stability is assessed via RMSD/RMSF plots in MD simulations. Mutagenesis (e.g., Ser68A/Thr178A substitutions) validates critical residues .

Notes for Reproducibility

  • Experimental documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and assay protocols. Include raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
  • Data conflicts : Cross-validate findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition).

Properties

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143602
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009820-21-6
Record name Silmitasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silmitasertib
Reactant of Route 2
Silmitasertib
Reactant of Route 3
Reactant of Route 3
Silmitasertib
Reactant of Route 4
Reactant of Route 4
Silmitasertib
Reactant of Route 5
Reactant of Route 5
Silmitasertib
Reactant of Route 6
Reactant of Route 6
Silmitasertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.